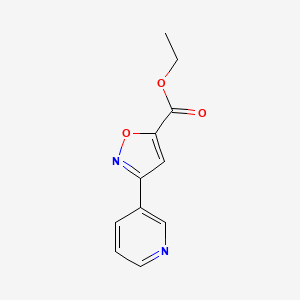

Ethyl 4-(3-bromopropyl)benzoate

Descripción general

Descripción

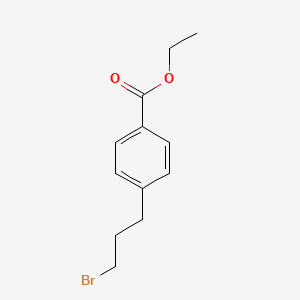

Ethyl 4-bromobenzoate is an ester with electron-withdrawing substituent . It undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .

Synthesis Analysis

In the synthesis of benzoate compounds, tetracaine and pramocaine were used as the lead compounds . The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized . The synthesis process involved a route with high total yields, mild conditions, and simple operation . Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular formula of Ethyl 4-bromobenzoate is BrC6H4CO2C2H5 . It has a molecular weight of 229.07 .Chemical Reactions Analysis

Ethyl 4-bromobenzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .Physical And Chemical Properties Analysis

Ethyl 4-bromobenzoate is a liquid with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 131 °C/14 mmHg (lit.) and a density of 1.403 g/mL at 25 °C (lit.) .Mecanismo De Acción

The mechanism of action for electrophilic substitution reactions involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Ethyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Propiedades

Número CAS |

56703-31-2 |

|---|---|

Fórmula molecular |

C12H15BrO2 |

Peso molecular |

271.15 g/mol |

Nombre IUPAC |

ethyl 4-(3-bromopropyl)benzoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |

Clave InChI |

HJOKHYAUMWNBJB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)CCCBr |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)

![Methyl 2-[(alpha-methyl-3-trifluoromethylbenzylidene)aminooxymethyl]-alpha-methoxyiminophenylacetate](/img/structure/B8790963.png)

![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)

![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)